Corypalmine

Description

Contextualization of Isoquinoline (B145761) Alkaloids in Natural Products Research

Isoquinoline alkaloids are a large and structurally diverse group of nitrogen-containing organic compounds naturally occurring in a wide array of plant families. Their core chemical structure features a fusion of a benzene (B151609) ring with a pyridine (B92270) ring. This fundamental scaffold gives rise to a multitude of subclasses, including the benzylisoquinolines, aporphines, and protoberberines, each with unique structural modifications and, consequently, distinct pharmacological properties. unpatti.ac.id Historically, these compounds have been cornerstones of traditional medicine, and in the modern era, they continue to be a focal point of natural products research. unpatti.ac.idnih.gov The scientific community's enduring interest is fueled by the potent and varied biological activities exhibited by these molecules, which range from analgesic to antimicrobial and anticancer effects. unpatti.ac.id

Significance of Corypalmine within Protoberberine Alkaloid Research

This compound, a tetrahydroprotoberberine alkaloid, holds a notable position within the field of protoberberine alkaloid research. Its significance is primarily rooted in its role as a key biosynthetic intermediate. nih.gov The biosynthesis of many prominent and pharmacologically important protoberberine alkaloids, such as berberine (B55584), proceeds through a series of enzymatic steps where this compound is a crucial precursor. nih.govnih.gov This positioning makes this compound a compound of great interest for metabolic engineering studies. nih.govnih.gov By understanding and potentially manipulating the enzymatic conversions leading to and from this compound, researchers aim to optimize the production of medicinally valuable alkaloids in microbial or plant-based systems. nih.govnih.gov

Furthermore, this compound itself has been isolated from various plant species, most notably from the genus Corydalis, a plant with a long history of use in traditional medicine. nih.gov The presence of this compound in these traditionally used medicinal plants has prompted investigations into its own intrinsic biological activities.

Overview of Current Academic Research Directions for this compound

Current academic research on this compound is multifaceted, exploring its potential in several key areas of pharmacology. A significant portion of this research is dedicated to elucidating its biological activities, which have shown promise in a few distinct domains.

One of the primary research directions is the investigation of antifungal properties . Studies have demonstrated that this compound exhibits inhibitory effects against the spore germination of various plant pathogenic and saprophytic fungi. This line of inquiry is particularly relevant to the development of new antifungal agents, potentially for agricultural applications.

Another area of active investigation is its neuropharmacological effects . As a protoberberine alkaloid, a class of compounds known to interact with the central nervous system, this compound is being studied for its potential to modulate neurotransmitter systems.

Additionally, preliminary in-silico studies have pointed towards a potential analgesic effect through the inhibition of the COX-2 enzyme, a key player in inflammation and pain pathways. unpatti.ac.id This suggests a potential for this compound to be explored as a lead compound for the development of new anti-inflammatory and pain-relieving agents.

The following tables provide a summary of some of the key research findings related to the biological activities of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.40 g/mol |

| IUPAC Name | 2,9,10-trimethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizin-3-ol |

Data sourced from PubChem CID 185605 nih.gov

Table 2: Investigated Biological Activities of this compound

| Research Area | Key Findings |

| Antifungal Activity | (-)-Corypalmine has been shown to inhibit spore germination in a variety of plant pathogenic and saprophytic fungi. |

| Analgesic Potential (In-Silico) | Molecular docking studies predict that this compound can bind to the COX-2 enzyme, suggesting a potential analgesic effect. unpatti.ac.id |

Table 3: Antifungal Activity of (-)-Corypalmine Against Various Fungi

| Fungal Species | Activity |

| Alternaria solani | Inhibition of spore germination |

| A. brassicicola | Inhibition of spore germination |

| A. brassicae | Inhibition of spore germination |

| A. melongenae | Inhibition of spore germination |

| Curvularia pallescens | Inhibition of spore germination |

| C. lunata | Inhibition of spore germination |

| C. maculans | Inhibition of spore germination |

| Curvularia sp. | Inhibition of spore germination |

| Colletotrichum sp. | Inhibition of spore germination |

| Helminthosporium speciferum | Inhibition of spore germination |

| H. frumentacei | Inhibition of spore germination |

| H. pennisetti | Inhibition of spore germination |

| Heterosporium sp. | Inhibition of spore germination |

| Penicillium sp. | Inhibition of spore germination |

| Ustilago cynodontis | Inhibition of spore germination |

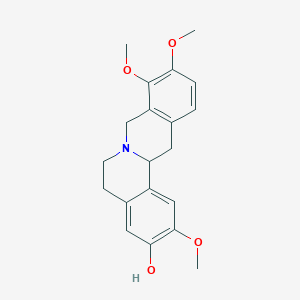

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903555 | |

| Record name | NoName_4241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27313-86-6 | |

| Record name | Tetrahydrojateorrhizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZPV7979L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation Methodologies of Corypalmine

Botanical Sources and Phytogeographical Distribution of Corypalmine

This compound has been found in a range of plant species across different geographical regions, predominantly in tropical and subtropical areas where the host families are prevalent.

Identification in Guatteriopsis Species

This compound, specifically (-)-corypalmine (also known as Discretinine), has been isolated from the stem of Guatteriopsis friesiana. medchemexpress.comxcessbio.comacs.org This species is found in Brazil. ufpb.br The presence of this compound, along with other alkaloids like demethoxyguadiscine, liriodenine, and coreximine, has been investigated in Guatteriopsis friesiana for chemotaxonomic significance within the genus Guatteriopsis. acs.org

Detection in Corydalis Species (e.g., C. chaerophylla, C. yanhusuo, C. longipes)

The genus Corydalis (Papaveraceae) is a known source of isoquinoline (B145761) alkaloids, including this compound. researchgate.net

Corydalis chaerophylla: (-)-Corypalmine has been isolated from the crude base fraction of Corydalis chaerophylla. tandfonline.comnih.govingentaconnect.com This species is distributed throughout the Himalayas and Nepal at altitudes of 2130-2770 m. tandfonline.com

Corydalis yanhusuo: (+/-)-Corypalmine has been reported in Corydalis yanhusuo. nih.gov (-)-Corypalmine has also been identified in Corydalis Rhizoma from Pan'an, which refers to the rhizome of Corydalis yanhusuo. bvsalud.org

Corydalis longipes: While the search results mention the isolation of other alkaloids like N-methylhydrasteine hydroxylactam and 1-methoxyberberine (B161444) chloride from Corydalis longipes, and discuss their antifungal activities, this compound itself is not explicitly listed as isolated from this specific species in the provided snippets. tandfonline.comkoreascience.kr However, Corydalis longipes is mentioned in the context of new alkaloids from Corydalis species, where (-)-corypalmine is discussed as being isolated from C. chaerophylla. tandfonline.comnih.gov

Corydalis solida: (+)-Corypalmine and (-)-isothis compound (B1197921) have been isolated from the tubers and aerial parts of Corydalis solida. cas.cz Corydalis solida is widespread in Czechoslovakia (now the Czech Republic and Slovakia). cas.cz

Presence in Stephania Species (e.g., S. cepharantha)

This compound is recognized as an alkaloid found in Stephania cepharantha (Menispermaceae). medchemexpress.commedchemexpress.comselleckchem.com It is one of eleven alkaloids identified in the stems and leaves of Stephania cepharantha. researchgate.netresearchgate.net The genus Stephania comprises approximately 60 species distributed worldwide, with a significant number found in South and Southwest China. researchgate.net

Characterization in Annona Species (e.g., A. leptopetala)

Several Annona species (Annonaceae) have been found to contain this compound. jscimedcentral.comnih.gov

Annona leptopetala: Tetrahydroprotoberberine this compound has been characterized in the leaves of Annona leptopetala. researchgate.net Annona leptopetala is an endemic tree or shrub from Brazil, found in states like Bahia, Pernambuco, Ceará, Piauí, and Minas Gerais, occurring in the savanna region. researchgate.net

Annona squamosa: this compound has been identified in extracts, leaves, and seeds of Annona squamosa. ajpp.insemanticscholar.org Annona squamosa is cultivated in tropical South and Central America and occasionally in Florida. semanticscholar.org

Survey of Other Natural Producers of this compound

Beyond the genera mentioned above, this compound has also been reported in other natural sources:

Fibraurea recisa: this compound is an isoquinoline alkaloid found in the fresh rattan stem of Fibraurea recisa (Menispermaceae). caymanchem.com

Mahonia species: this compound has been found in Mahonia bealei and Mahonia fortunei (Berberidaceae), specifically in the root, stem, and leaf. mdpi.com

Duguetia species: this compound has been identified in the genus Duguetia, which belongs to the Annonaceae family. researchgate.net

Pachypodanthium confine: this compound has been found in the stem bark and root of Pachypodanthium confine (Annonaceae). ufpb.br

Xylopia vieillardi: this compound has been reported in the trunk bark of Xylopia vieillardi (Annonaceae) from New Caledonia. ufpb.br

Guatteria discolor: this compound has been found in the stem bark of Guatteria discolor (Annonaceae) from Guyana. ufpb.br

Houttuynia cordata: Methyl-corypalmine has been identified in Houttuynia cordata. science.gov

Here is a summary table of botanical sources of this compound:

| Genus | Species | Plant Part(s) | Geographical Distribution (Examples) |

| Guatteriopsis | G. friesiana | Stem | Brazil |

| Corydalis | C. chaerophylla | Crude base fraction | Himalayas, Nepal |

| C. yanhusuo | Whole plant, Rhizome | Reported, Pan'an (China) | |

| C. solida | Tubers, Aerial parts | Czechoslovakia | |

| Stephania | S. cepharantha | Stems, Leaves | Reported, South/Southwest China |

| Annona | A. leptopetala | Leaves | Brazil |

| A. squamosa | Extracts, Leaves, Seeds | Tropical S/C America, Florida | |

| Fibraurea | F. recisa | Fresh rattan stem | Reported |

| Mahonia | M. bealei, M. fortunei | Root, Stem, Leaf | Reported |

| Duguetia | Duguetia species | Reported | Reported |

| Pachypodanthium | P. confine | Stem bark, Root | Reported |

| Xylopia | X. vieillardi | Trunk bark | New Caledonia |

| Guatteria | G. discolor | Stem bark | Guyana |

| Houttuynia | H. cordata | Reported (Methyl-corypalmine) | Reported |

Advanced Chromatographic and Spectroscopic Isolation Techniques for this compound

The isolation and characterization of this compound from complex plant matrices typically involve a combination of extraction, fractionation, and chromatographic and spectroscopic techniques.

General methods for the extraction and isolation of alkaloids, including this compound, often begin with the separation of alkaloids from non-alkaloidal substances using solvents such as methanol (B129727) or ethanol. mdpi.com n-butanol has also been used in some studies. mdpi.com The crude concentrated extract may then be subjected to successive extractions with solvents like ether, ethyl acetate (B1210297), chloroform, or dichloromethane, utilizing the acid-base properties of alkaloids. mdpi.com Alkaloidal salts in an alkaline medium are converted to their corresponding alkaloid bases to form a concentrated alkaloidal extract. mdpi.com

Chromatographic techniques are crucial for the purification of this compound. Column chromatography (CC), particularly over silica (B1680970) gel or aluminum oxide, is frequently employed for the separation of concentrated alkaloidal extracts, especially when dealing with larger amounts of plant material. mdpi.comjuniperpublishers.com Flash chromatography (FC) and preparative high-performance liquid chromatography (HPLC) are also utilized for separation and purification. selleckchem.commdpi.com Preparative thin layer chromatography (TLC) and crystallization are additional methods used in the isolation process. cas.czmdpi.com Vacuum Liquid Chromatography (VLC), considered a preparative thin layer chromatography technique, has been applied in the separation of natural products and can be efficient for both crude and fine separations. juniperpublishers.com

Spectroscopic methods are essential for the structural elucidation and identification of isolated this compound. These methods include Ultraviolet (UV), Infrared (IR), Electron Ionization Mass Spectrometry (EIMS), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as ¹H NMR and ¹³C NMR). acs.orgcas.czresearchgate.net Comparison of spectroscopic data with reported values for this compound confirms its identity. tandfonline.comresearchgate.net Mass spectrometry (MS), including GC-MS, is also used for characterization. cas.czresearchgate.netscience.govd-nb.info

For instance, in the isolation of this compound from Annona leptopetala, the dried and powdered leaves were extracted with hexane (B92381) followed by methanol. researchgate.net The methanol extract, which showed the presence of alkaloids by TLC, was subjected to silica gel column chromatography, eluting with hexane:ethyl acetate and ethyl acetate:methanol mixtures. researchgate.net Further purification of fractions using silica gel column chromatography with specific solvent ratios (e.g., hexane:ethyl acetate and ethyl acetate:methanol) led to the isolation of this compound. researchgate.net The structure was established by analysis of NMR spectral data, including 2D NMR experiments, and comparison with reported data. researchgate.net Similarly, isolation from Guatteriopsis friesiana involved phytochemical investigation of a methanolic extract of the stem, followed by spectroscopic methods (UV, IR, EIMS, HRESIMS, 1D/2D NMR) for structure elucidation. acs.org

High-Performance Liquid Chromatography (HPLC) in Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of this compound from complex plant extracts. HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. Preparative HPLC is often employed to obtain this compound in sufficient purity for structural elucidation and further studies mdpi.comgoogle.com. Analytical HPLC is used to check the purity of isolated compounds frontiersin.org. Various stationary phases, such as ODS-C18 columns, and mobile phase gradients, often consisting of mixtures of water (with modifiers like formic acid or acetic acid) and organic solvents like acetonitrile (B52724) or methanol, are utilized depending on the specific matrix and desired separation frontiersin.orgmdpi.com.

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and assessing its purity. MS measures the mass-to-charge ratio of ions, providing information about the elemental composition and molecular mass of a compound wikipedia.org. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HRESIMS) are commonly used in the structural characterization of alkaloids, including this compound researchgate.netfrontiersin.org. The molecular weight of this compound has been reported as 341.40 g/mol chemsrc.comnih.gov. MS can also be used in conjunction with chromatography (e.g., LC-MS) to monitor the purity of fractions during isolation and purification steps mestrelab.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the arrangement of atoms within the molecule emerypharma.comresearchgate.net.

1D NMR: Proton NMR (¹H NMR) provides information on the number, chemical environment, and coupling interactions of hydrogen atoms. Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton emerypharma.comnmrium.org. These spectra, including chemical shifts, multiplicities, and coupling constants, are compared with reported data for known compounds to confirm the structure researchgate.netresearchgate.net.

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms and confirm the structural assignments made from 1D NMR data emerypharma.comresearchgate.netnmrium.org. COSY reveals proton-proton couplings, HSQC correlates protons directly attached to carbons, and HMBC shows correlations between protons and carbons separated by multiple bonds emerypharma.com.

Analysis of these NMR data allows for the unambiguous determination of the planar structure of this compound researchgate.net.

Complementary Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD))

In addition to NMR and MS, other spectroscopic methods can provide complementary information for the structural characterization of this compound. Electronic Circular Dichroism (ECD) spectroscopy is particularly useful for determining the absolute stereochemistry of chiral molecules researchgate.netmdpi.com. By comparing experimental ECD spectra with theoretically calculated spectra for different enantiomers, the absolute configuration of this compound can be assigned researchgate.netmdpi.com.

Stereochemical Characterization of this compound Enantiomers

This compound possesses a chiral center, leading to the existence of enantiomers (specifically, at the C-13a position in the tetrahydroprotoberberine skeleton). The stereochemical characterization of these enantiomers is important as they may exhibit different biological activities researchgate.net. Techniques like chiral HPLC are employed to separate the enantiomers mdpi.com. Once separated, the absolute configuration of each enantiomer can be determined using methods such as ECD spectroscopy, often combined with theoretical calculations like Time-Dependent Density Functional Theory (TDDFT) researchgate.netmdpi.com. Studies have investigated the stereoselective metabolism of related tetrahydroprotoberberine alkaloids, highlighting the importance of considering individual enantiomers nih.gov.

Compound Table

| Compound Name | PubChem CID |

| This compound | 185605 |

| Tetrahydropalmatine (B600727) | 72017 |

| Berberine (B55584) | 2353 |

| Palmatine (B190311) | 18953 |

| Protopine (B1679745) | 4978 |

| Glaucine | 10249 |

| Coptisine | 10486 |

| Jatrorrhizine | 72325 |

| Allocryptopine | 10197 |

| Tetrahydroberberine (B1206132) | 10198 |

| Corydaline | 10467 |

| Isothis compound | 6018-40-2 |

Data Tables

While specific detailed raw spectral data (like full NMR peak lists with assignments or complete MS fragmentation patterns) for this compound across various studies are extensive and often presented within the original research articles, the search results provide examples of the types of data generated and used for characterization. Below are illustrative examples based on the information found, demonstrating the kind of data that would be presented in a detailed scientific article.

Illustrative ¹H NMR Data (Partial)

| Peak (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment (Example) |

| ~2.5 | m | - | H-13a |

| ~3.8 | s | - | OCH₃ |

| ~6.5 | s | - | Aromatic H |

Note: This table provides illustrative examples based on typical alkaloid NMR data and the compound structure. Specific values would depend on the solvent and field strength used in the experiment.

Illustrative Mass Spectrometry Data (Partial)

| Ion m/z | Relative Abundance (%) | Proposed Fragment/Ion |

| 341.4 | High | [M+H]⁺ |

| 164 | High | Fragment Ion |

| 149 | Medium | Fragment Ion |

Note: This table provides illustrative examples. Actual fragmentation patterns can vary depending on the ionization method and instrument.

Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Purity (%) | Optical Rotation ([α]D) |

| (-)-Corypalmine | T₁ | >95 | Negative |

| (+)-Corypalmine | T₂ | >95 | Positive |

Note: Retention times (T₁, T₂) are relative and depend on the specific chiral column and mobile phase conditions. Purity is determined by chromatographic peak area. Optical rotation is measured at a specific wavelength and concentration.

Biosynthetic Pathways and Metabolic Engineering of Corypalmine

Precursor Metabolism in Corypalmine Biosynthesis

The initial stages of this compound biosynthesis involve the conversion of L-tyrosine into two key derivatives that condense to form the foundational structure of benzylisoquinoline alkaloids.

Initiation from Tyrosine Derivatives: Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde

The biosynthesis begins with L-tyrosine, which is converted into two essential molecules: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgmdpi.com Dopamine is formed from L-tyrosine through decarboxylation, a reaction catalyzed by aromatic amino acid decarboxylase (AADC). mdpi.com Alternatively, L-tyrosine can be converted to tyramine (B21549) by tyrosine decarboxylase (TYDC), which is then hydroxylated to dopamine. mdpi.comresearchgate.net The second precursor, 4-HPAA, is produced from L-tyrosine via transamination by L-tyrosine aminotransferase (TyrAT) to yield 4-hydroxyphenylpyruvate (4-HPP), followed by decarboxylation. mdpi.comresearchgate.net

Role of (S)-Norcoclaurine in the Early Pathway

Dopamine and 4-HPAA undergo a critical condensation reaction catalyzed by (S)-norcoclaurine synthase (NCS). frontiersin.orgmdpi.comnih.govontosight.airesearchgate.netbbk.ac.uk This stereospecific Pictet-Spengler cyclization forms (S)-norcoclaurine, the first committed intermediate in the biosynthesis of benzylisoquinoline alkaloids. mdpi.comnih.govontosight.airesearchgate.netbbk.ac.uk The (S) configuration of norcoclaurine is crucial for the subsequent enzymatic reactions in the pathway. researchgate.net NCS activity has been found in numerous plant species that produce BIAs. psu.edu

(S)-Reticuline as a Central Branch-Point Intermediate

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation steps lead to the formation of (S)-reticuline. (S)-Norcoclaurine is converted to (S)-reticuline through the action of several enzymes, including O-methyltransferases and an N-methyltransferase. cabidigitallibrary.org Specifically, norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) are involved in O-methylation steps, while coclaurine (B195748) N-methyltransferase (CNMT) catalyzes N-methylation. frontiersin.orgresearchgate.netoup.com (S)-Reticuline serves as a central branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids, including protoberberines, morphinans, and benzophenanthridines. frontiersin.orgcabidigitallibrary.orgoup.comtaylorfrancis.comnih.gov

Enzymatic Transformations and Diversification in Protoberberine Alkaloid Synthesis

From the central intermediate (S)-reticuline, the pathway diverges towards the synthesis of different BIA classes. The formation of the protoberberine skeleton involves specific enzymatic cyclization and further modifications.

Specific Methyltransferases and Oxidases in this compound Formation (e.g., O-methyltransferases)

The conversion of (S)-reticuline to the protoberberine scaffold involves the berberine (B55584) bridge enzyme (BBE). frontiersin.orgcabidigitallibrary.orgoup.com BBE catalyzes an oxidative cyclization reaction, forming the berberine bridge and yielding (S)-scoulerine. frontiersin.orgcabidigitallibrary.org (S)-Scoulerine is a key intermediate for the synthesis of various protoberberine alkaloids. repec.orgfrontiersin.org

The biosynthesis of this compound from (S)-scoulerine involves further enzymatic modifications, particularly methylation steps catalyzed by O-methyltransferases (OMTs). researchgate.netnih.govmdpi.com O-methylation is a common reaction in BIA biosynthesis and contributes significantly to the structural diversity of these compounds. researchgate.netmdpi.com Specific OMTs are responsible for introducing methyl groups at different positions on the protoberberine skeleton. For instance, (S)-scoulerine 9-O-methyltransferase (9OMT or SOMT) catalyzes the methylation at the 9-position. frontiersin.orgresearchgate.netresearchgate.netnih.gov Studies have shown that enzymes like Cj4'OMT and SiSOMT are involved in the formation of this compound from precursors like 2,3,9,10-tetrahydroxyberbine. researchgate.netnih.govresearchgate.net

Oxidases also play a role in modifying tetrahydroprotoberberines. For example, (S)-tetrahydroprotoberberine oxidase (STOX) is involved in the conversion of tetrahydroprotoberberines to their quaternary forms, such as berberine. researchgate.netmuni.cz While this compound is a tetrahydroprotoberberine, related oxidases might be involved in the biosynthesis or modification of other protoberberines in the pathway.

The Role of Versatile Modifying Enzymes in Generating Alkaloid Diversity

The diversity within the protoberberine alkaloid class, and BIAs in general, is largely attributed to the action of versatile modifying enzymes. oup.com Beyond the core enzymes like NCS, OMTs, NMTs, and BBE, other enzymes such as cytochrome P450 enzymes (CYPs) contribute to structural variations through hydroxylation, methylenedioxy bridge formation, and other oxidative reactions. d-nb.infooup.comresearchgate.net The regioselectivity and substrate promiscuity of these enzymes can lead to the production of numerous alkaloid structures from common intermediates like (S)-reticuline and (S)-scoulerine. ontosight.aioup.comresearchgate.net Metabolic engineering efforts often focus on manipulating the expression and activity of these enzymes in heterologous hosts like yeast and E. coli to produce specific protoberberine alkaloids, including those structurally related to this compound. repec.orgnih.govresearchgate.netd-nb.infonih.govresearchgate.netcolab.ws

Biosynthetic Network Analysis in Corydalis and Coptis Species

The biosynthesis of this compound in plants like Corydalis and Coptis is part of the broader benzylisoquinoline alkaloid (BIA) pathway. This pathway originates from the amino acid L-tyrosine, which is converted through a series of enzymatic steps into key intermediates such as dopamine and 4-hydroxyphenylacetaldehyde nih.gov. These precursors condense to form norcoclaurine, which is subsequently modified through methylation and hydroxylation reactions to yield (S)-reticuline nih.gov. (S)-reticuline is a pivotal branch point in BIA biosynthesis, serving as a precursor for a wide array of alkaloids, including the protoberberines to which this compound belongs mdpi.com.

Biosynthetic network analysis in Corydalis and Coptis species has utilized techniques such as metabolomics and transcriptomics to unravel the enzymes and genes involved in these complex pathways mdpi.comresearchgate.netfrontiersin.org. Studies in Coptis chinensis, for instance, have identified numerous isoquinoline (B145761) alkaloids and differential genes associated with their biosynthesis through metabolomic and transcriptomic analyses mdpi.com. Similarly, research on Corydalis yanhusuo has employed these omics approaches to construct the BIA biosynthetic pathway and identify candidate genes, including those encoding O-methyltransferases (OMTs) and other key enzymes researchgate.netfrontiersin.org. OMTs, in particular, play crucial roles in introducing methyl groups at specific positions on alkaloid structures, contributing to the diversity of BIAs nih.gov. Berberine bridge enzyme-like (BBEL) enzymes are also significant, catalyzing oxidation steps in the biosynthesis of tetrahydroprotoberberine alkaloids like scoulerine (B1208951) from (S)-reticuline frontiersin.orgnih.gov.

Analysis of gene expression patterns and metabolite accumulation in different tissues or developmental stages of these plants provides insights into the regulation of the biosynthetic network mdpi.comresearchgate.net. For example, in C. yanhusuo, the expression levels of BIA genes and the content of alkaloids were found to be consistent across different development periods researchgate.net. While the precise enzymatic steps leading directly to this compound from a common intermediate like (S)-scoulerine or tetrahydroberberine (B1206132) are subjects of ongoing research, the general framework involving OMTs and other modifying enzymes is well-established for related tetrahydroprotoberberines nih.govmdpi.com. This compound itself has been reported in Corydalis ternata and Corydalis yanhusuo, among other organisms nih.gov.

Heterologous Biosynthesis and Metabolic Engineering of this compound

Due to the often low yields of this compound and related alkaloids in their native plant sources and the complexities of chemical synthesis, heterologous biosynthesis in microbial hosts has emerged as a promising alternative nih.govmdpi.comnih.gov. Metabolic engineering approaches aim to reconstruct and optimize plant biosynthetic pathways within these host organisms to enable efficient and sustainable production.

Reconstruction of Biosynthetic Pathways in Microbial Hosts (e.g., Escherichia coli)

Escherichia coli is a widely used microbial host for the heterologous biosynthesis of natural products, including complex plant alkaloids like tetrahydroprotoberberines mdpi.comnih.govresearchgate.net. Its genetic tractability, well-characterized metabolism, and availability of extensive molecular biology tools make it suitable for reconstructing multi-step biosynthetic pathways mdpi.comnih.gov.

Reconstructing the this compound biosynthetic pathway in E. coli involves introducing the genes encoding the necessary plant enzymes into the bacterial host. This typically requires identifying the genes responsible for converting readily available precursors or intermediates within E. coli's metabolism into this compound. For instance, enzymes involved in the conversion of L-tyrosine to (S)-reticuline, and then further downstream enzymes like O-methyltransferases and cyclases, would need to be expressed nih.gov.

Studies have demonstrated the feasibility of producing tetrahydroprotoberberine compounds in engineered E. coli. For example, recombinant E. coli strains expressing specific O-methyltransferases, such as Cj4'OMT and SiSOMT, have been used to selectively methylate tetrahydroxyberbine substrates, leading to the production of various THPBs, including this compound nih.govmdpi.com. This highlights the potential of E. coli as a chassis for this compound production by introducing the relevant plant methylation enzymes.

Optimization of Engineered Strains for this compound Production

Achieving high yields of heterologously produced compounds like this compound requires significant optimization of the engineered microbial strains and their culture conditions. Metabolic engineering strategies are employed to enhance the flux through the introduced biosynthetic pathway and minimize the production of unwanted byproducts.

Optimization efforts can involve various approaches, such as tuning gene expression levels, balancing the activity of enzymes in the pathway, increasing the supply of precursors, and reducing the impact of any toxic intermediates or products on the host cell nih.govnih.gov. Directed evolution or rational design of the introduced enzymes can also improve their catalytic efficiency and specificity towards the desired substrates nih.gov.

While specific optimization data for this compound production in E. coli is not extensively detailed in the provided results, research on related THPBs offers insights. For instance, optimizing flask culture conditions for an engineered SiSOMT strain in E. coli led to increased production of a related tetrahydroprotoberberine compound nih.govmdpi.com. This suggests that factors like media composition, temperature, induction timing, and aeration can significantly impact the final yield. Furthermore, strategies to improve the availability of precursors, such as L-tyrosine, within the E. coli cell are crucial for maximizing BIA production mdpi.com.

Integration of Omics Data (Metabolomics, Transcriptomics) for Pathway Elucidation and Engineering

The integration of multi-omics data, particularly metabolomics and transcriptomics, is a powerful approach to gain a comprehensive understanding of the engineered microbial system and guide metabolic engineering efforts nih.govresearchgate.netfrontiersin.orgplos.org. While omics analyses are frequently applied to native plant producers to elucidate pathways nih.govmdpi.comresearchgate.netfrontiersin.org, they are equally valuable in the context of heterologous biosynthesis.

In engineered E. coli strains producing this compound, transcriptomics can reveal the expression levels of the introduced plant genes and identify any bottlenecks or imbalances in the pathway at the transcriptional level. It can also provide insights into how the host cell's own gene expression is affected by the introduction of the heterologous pathway and the production of the alkaloid.

Metabolomics provides a snapshot of the intracellular metabolite pool, allowing researchers to measure the accumulation of intermediates and the final product, this compound mdpi.comresearchgate.net. By comparing the metabolomic profiles of engineered strains with varying production levels or genetic modifications, bottlenecks in the pathway where intermediates accumulate can be identified. Conversely, depletion of a precursor might indicate a limitation in the upstream supply.

Integrating transcriptomic and metabolomic data allows for a more holistic view of the cellular state and the functioning of the engineered pathway plos.org. For example, if transcriptomics shows high expression of an enzyme gene but metabolomics reveals low levels of the product and high levels of the substrate for that enzyme, it might indicate that the enzyme's activity is limited or that a cofactor is missing. This integrated analysis can pinpoint specific targets for further genetic manipulation or optimization of culture conditions to enhance this compound production nih.govplos.org. Bioinformatics tools and computational pipelines are essential for analyzing and integrating these large datasets to extract meaningful biological insights plos.orgfrontlinegenomics.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 185605 |

| (S)-reticuline | 643963 |

| Scoulerine | 697544 |

| Tetrahydrocolumbamine | 12304090 |

| Tetrahydropalmatine (B600727) | 10483 |

| Tetrahydrojatrorhizine | 13063-54-2 (CAS, CID varies) |

| Berberine | 2353 |

| Coptisine | 10144 |

| Palmatine (B190311) | 19009 |

| Jatrorrhizine | 72310 |

| (S)-scoulerine | 697544 |

| Discretamine | 185560 |

| 2,3,9,10-tetrahydroxyberbine | Not readily available in search results |

| (S)-corytuberine | 119948 |

| Morphine | 5323 |

| Codeine | 5284371 |

| Norcoclaurine | 107745 |

| Dopamine | 681 |

| 4-hydroxyphenylacetaldehyde | 13036 |

| (S)-tetrahydrocolumbamin | 12304090 |

| (S)-Canadine | 21171 |

| Corybulbine | 10316181 |

| Isothis compound | 440229 |

| Isocorydine | 10143 |

| N-Methyllaurotetanine | 16573 |

| Norisocorydine | 12313549 |

| (S)-Stylopine | 440583 |

| Yuanhunine | 128558 |

| d-Corydalin | 326549 |

| Allocryptopine | 98570 |

| Columbamine | 72310 |

| Pseudoprotopine | 185559 |

| Saulatine | 185141 |

| l-Tetrahydrocoptisine | 697545 |

| Tetrahydrocorysamine | 14315597 |

| Tetrahydroprotopapaverine | 40512630 |

| (+)-Thaliporphine | 6992288 |

| Fumarine | 4970 |

| Bicuculline | 10237 |

| Bulbocapnine | 12441 |

| Quercetin | 5280343 |

| Fumaric Acid | 444972 |

| Sinomenine | 10121 |

| Tetrahydropapaveroline (THP) | 185563 |

| 3,4-dihydroxyphenylacetaldehyde | 75531 |

| Coclaurine | 10249 |

| N-methylcoclaurine | 17911 |

| 3'-hydroxyl-N-methylcoclaurine | 185548 |

Interactive Data Table Example (Illustrative - based on search result nih.govmdpi.com data)

Molecular and Cellular Mechanisms of Corypalmine Action

Receptor Binding and Modulatory Activities

The interaction of Corypalmine and its analogs with various neurotransmitter receptors is a key aspect of its pharmacological profile. Research has primarily focused on its effects on dopamine (B1211576) receptors, with broader screenings providing insight into its selectivity.

Dopamine Receptor Subtype Antagonism (D1, D2, D3, D5)

Studies on l-isothis compound (l-ICP), a mono-demethylated analog of l-tetrahydropalmatine, reveal a distinct profile of interaction with dopamine (DA) receptors. biocat.com In vitro receptor binding and functional assays have demonstrated that l-isothis compound acts as a moderate-affinity antagonist at D2, D3, and D4 dopamine receptors. biocat.com

Conversely, its activity at D1 and D5 receptors is that of a high-affinity partial agonist. biocat.com A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. At low concentrations of the D1 receptor, l-ICP did not show agonist activity, but at the D5 receptor, it behaved as a partial agonist with an EC₅₀ of 20 nM and an Eₘₐₓ of 65% compared to dopamine. biocat.com

Table 1: Binding Affinities (Kᵢ, nM) and Functional Activities of l-Isothis compound at Human Dopamine Receptors This table is interactive. You can sort and filter the data.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|

| D1 | 18.0 ± 2.0 | Partial Agonist |

| D2 | 160.0 ± 10.0 | Antagonist |

| D3 | 110.0 ± 10.0 | Antagonist |

| D4.4 | 400.0 ± 40.0 | Antagonist |

| D5 | 9.0 ± 1.0 | Partial Agonist |

Source: Data extracted from a study on l-isothis compound's effects on dopamine receptors. biocat.com

Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors (for Isothis compound)

To determine the selectivity of l-isothis compound, it was screened against a wide panel of over 40 pharmacological targets. biocat.com This screening included the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. The results indicated that at a concentration of 10 µM, l-isothis compound did not exhibit significant binding to the GABA-A receptor. biocat.com This suggests that the molecular actions of l-isothis compound are not mediated through direct modulation of GABA-A receptors. biocat.com

Neurotransmitter System Modulation Beyond Dopamine

The selectivity of l-isothis compound was further clarified through broad receptor screening. biocat.com The compound was found to be highly selective for dopamine receptors, with minimal to no interaction observed with other major neurotransmitter systems at a concentration of 10 µM. biocat.com Specifically, no significant binding was detected for the following receptors:

Opioid Receptors: mu, delta, and kappa subtypes

Histamine Receptors: H1, H2, H3, and H4 subtypes

Muscarinic Acetylcholine Receptors: M1, M2, M3, M4, and M5 subtypes biocat.com

This high degree of selectivity indicates that the primary molecular mechanism of l-isothis compound is centered on the dopaminergic system. biocat.com

Enzyme Inhibition Profiles of this compound

This compound has been investigated for its potential to inhibit various enzymes involved in physiological and pathological processes.

Inhibition of Prolyl Endopeptidase/Oligopeptidase (PREP/POP)

Prolyl oligopeptidase is a cytosolic serine peptidase that has been associated with neuropsychiatric disorders. nih.gov Research screening various isoquinoline (B145761) alkaloids identified this compound as an inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP). nih.govselleckchem.comselleckchem.com The inhibitory activity was quantified with an IC₅₀ value of 128.0 ± 10.5 μM. biocat.comnih.govcaltagmedsystems.co.ukchemfaces.com

Table 2: Prolyl Oligopeptidase (POP) Inhibition by Isoquinoline Alkaloids This table is interactive. You can sort and filter the data.

| Alkaloid | IC₅₀ (μM) |

|---|---|

| Californidine | 55.6 ± 3.5 |

| Dihydrosanquinarine | 99.1 ± 7.6 |

| This compound | 128.0 ± 10.5 |

| N-methyllaurotetanine | 135.0 ± 11.7 |

Source: Data from a screening study of isoquinoline alkaloids for prolyl oligopeptidase inhibition. nih.gov

Cyclooxygenase-2 (COX-2) Enzyme Inhibition (In Silico Studies)

In silico studies have been conducted to predict the interaction between this compound and the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. unpatti.ac.id A molecular docking study was performed to evaluate the binding affinity of this compound to the COX-2 protein. The results yielded a docking score of -60.33, which was more negative (indicating a potentially stronger and more stable interaction) than the score for panasenoside (B150438) (-42.02) in the same study. unpatti.ac.id This computational analysis predicts that the this compound compound is capable of binding strongly to the COX-2 enzyme, suggesting a potential for analgesic and anti-inflammatory effects mediated through this inhibition. unpatti.ac.id

Investigation of Acetylcholinesterase (AChE) and Alpha-Glucosidase Inhibition (for related alkaloids)

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing Alzheimer's disease. nih.govnih.gov In an investigation of fifteen isoquinoline alkaloids isolated from the tubers of Corydalis cava, (+)-corypalmine was tested for its ability to inhibit human acetylcholinesterase (HuAChE) and butyrylcholinesterase (HuBuChE). nih.gov The study found that (+)-corypalmine was inactive against both enzymes, with an IC50 value greater than 100 µM. nih.gov

However, other protoberberine alkaloids have demonstrated notable AChE inhibitory activity. nih.gov For instance, berberine (B55584), coptisine, and palmatine (B190311) have all been identified as AChE inhibitors. researchgate.net Molecular docking simulations suggest that the interaction energies for palmatine and berberine involve π-π stacking with key amino acid residues like Trp286 and Tyr341. nih.gov

Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. nih.govresearchgate.net Its inhibition can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov While direct studies on this compound are scarce, the related alkaloid palmatine has been shown to be a weak inhibitor of alpha-glucosidase, with a reported IC50 value of 9.39 ± 0.27 µM. researchgate.net Another study also noted that palmatine hinders the action of alpha-glucosidase.

Table 1: Inhibitory Activity of Related Alkaloids on AChE and α-Glucosidase

| Compound | Enzyme | IC50 (µM) | Source |

| (+)-Corypalmine | Acetylcholinesterase (AChE) | >100 | nih.gov |

| Berberine | Acetylcholinesterase (AChE) | 2.33 ± 0.16 | researchgate.net |

| Palmatine | Acetylcholinesterase (AChE) | 6.52 ± 0.84 | researchgate.net |

| Coptisine | Acetylcholinesterase (AChE) | 13.50 ± 1.48 | researchgate.net |

| Palmatine | α-Glucosidase | 9.39 ± 0.27 | researchgate.net |

Alpha-Amylase Inhibition

Alpha-amylase is another key digestive enzyme that initiates the breakdown of starch into smaller oligosaccharides. researchgate.netresearchgate.net Inhibiting this enzyme is a therapeutic strategy to delay carbohydrate digestion and lower postprandial glucose levels. examine.com The mechanism of inhibition often involves the binding of inhibitors to the active sites of the enzyme, which can be competitive or non-competitive. physiology.org

There is limited direct research on this compound's effect on alpha-amylase. However, studies on the closely related protoberberine alkaloid palmatine have shown it to be a potent inhibitor of alpha-amylase, with a significantly lower IC50 value compared to its effect on alpha-glucosidase. researchgate.net One study reported an IC50 value of 1.31 ± 0.27 µM for palmatine against alpha-amylase. researchgate.net This suggests that alkaloids of this class have the potential to interfere with carbohydrate metabolism at the initial stages of digestion.

Table 2: Inhibitory Activity of Palmatine on α-Amylase

| Compound | Enzyme | IC50 (µM) | Source |

| Palmatine | α-Amylase | 1.31 ± 0.27 | researchgate.net |

Cellular Mechanisms Underlying Biological Activities

The biological effects of this compound and its relatives are underpinned by their interactions with fundamental cellular processes. These include mechanisms related to antimicrobial, anti-inflammatory, and antioxidant activities.

Antimicrobial Mechanisms: Cellular Membrane Disruption and Protein Synthesis Inhibition

The antimicrobial effects of alkaloids can be attributed to several mechanisms, including the disruption of the bacterial cell membrane and the inhibition of essential processes like protein synthesis. nih.gov

Cellular Membrane Disruption: One of the primary antimicrobial actions of many compounds is the disruption of the plasma membrane, which leads to a loss of membrane potential and integrity, ultimately causing cell death. prostatecancertopics.comnih.gov For protoberberine alkaloids like berberine, evidence suggests they can influence the integrity of the cell surface structure. physiology.org This disruption can involve interactions with both membrane lipids and proteins, leading to increased membrane fluidity, the formation of pores, and leakage of intracellular contents. nih.govresearchgate.net

Protein Synthesis Inhibition: Another key antimicrobial strategy is the inhibition of protein synthesis, a process vital for bacterial survival. mdpi.comnih.gov The alkaloid berberine has been shown to interfere with bacterial protein synthesis. nih.govphysiology.org One specific target identified is the FtsZ protein, which is essential for bacterial cell division. physiology.org By inhibiting the GTPase activity of FtsZ, berberine and its derivatives can impair the assembly of the Z-ring, a critical step in cell division, thereby blocking bacterial proliferation. physiology.org Some studies also suggest berberine can suppress protein synthesis more broadly. researchgate.net

Anti-inflammatory Pathway Interactions (e.g., inferred from related alkaloids' effects on NF-κB signaling)

Inflammatory responses are tightly regulated by complex signaling networks within cells. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central orchestrator of inflammation, controlling the expression of numerous pro-inflammatory genes. The anti-inflammatory properties of protoberberine alkaloids are often linked to their ability to modulate this pathway.

Studies on berberine have shown that it exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, berberine has been found to suppress other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) signaling cascades (ERK, JNK, and p38). By inhibiting these pathways, berberine can decrease the production of inflammatory mediators and reactive oxygen species (ROS). Similarly, the related alkaloid protopine (B1679745) has been shown to block NF-κB activation and MAPK cell signals.

Interference with Cellular Cholesterol Biosynthesis (inferred from related alkaloids)

Cholesterol is a vital component of cell membranes and the precursor for steroid hormones. Its biosynthesis is a complex, multi-step process, with HMG-CoA reductase acting as the rate-limiting enzyme. The ability of certain compounds to interfere with this pathway can have significant metabolic implications.

Antioxidant Activities at the Cellular Level

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage. Antioxidants can neutralize this damage directly by scavenging free radicals or indirectly by boosting the body's endogenous antioxidant systems.

The antioxidant mechanisms of this compound can be inferred from extensive research on berberine. Berberine's antioxidant effects are complex and involve the modulation of multiple cellular signaling pathways. It has been shown to activate the Nrf2 pathway, a primary regulator of cellular antioxidant responses, which in turn upregulates the expression of protective antioxidant enzymes. Additionally, berberine's ability to activate AMPK contributes to its antioxidant effects. By inhibiting signaling pathways like MAPK, which are involved in ROS production, berberine can lead to a reduction in oxidative stress. These actions, which involve scavenging ROS and enhancing the cell's own antioxidant machinery, highlight the multifaceted nature of its protective effects at the cellular level. nih.gov

Synthetic and Semisynthetic Approaches to Corypalmine and Its Analogues

Strategies for Total Synthesis of Corypalmine

Total synthesis of this compound typically involves constructing the complex tetracyclic ring system characteristic of protoberberine alkaloids. Various strategies have been developed for the asymmetric total synthesis of tetrahydroprotoberberines, which can be applied to this compound given its structural relationship to compounds like tetrahydropalmatine (B600727). acs.orgacs.orgnih.gov

One approach involves a tandem 1,2-addition/ring-closure methodology utilizing lithiated methylbenzamide and benzaldehyde (B42025) hydrazones. This method has been successfully applied to the enantioselective synthesis of both enantiomers of tetrahydropalmatine, a closely related alkaloid. acs.orgnih.gov The key steps in such syntheses often involve the formation of dihydroisoquinolones with high diastereomeric purity, followed by cleavage of chiral auxiliaries and subsequent cyclization reactions like Pummerer, Friedel-Crafts, or Pomeranz-Fritsch reactions to form the final ring system. acs.orgnih.gov While Friedel-Crafts reactions have sometimes proven unsuccessful in these routes, Pummerer and Pomeranz-Fritsch type cyclizations have shown promise in achieving the desired enantioselectivity. acs.orgnih.gov

Another strategy has utilized ortho-substituted electrophiles with chiral lithioformamidines to construct the protoberberine ring system with specific substitution patterns on the D-ring, relevant to compounds like this compound. acs.org This method has been used in the asymmetric synthesis of (-)-tetrahydropalmatine. acs.org However, challenges have been noted with certain ortho-substituted electrophiles potentially disrupting the lithium chelate and leading to lower enantioselectivity. acs.org

Photochemical rearrangements of spirobenzylisoquinolines in the presence of vitamin C have also been explored as a method for synthesizing tetrahydroprotoberberine type compounds, including (±)-tetrahydropalmatine. jst.go.jp This method involves the formation of a berbinium compound which is then reduced to yield the tetrahydroprotoberberine scaffold. jst.go.jp

Collective syntheses of 8-oxoprotoberberines, which can be converted to the respective protoberberine natural products, have also been reported using strategies involving sequential cyclization and coupling reactions. researchgate.net These methods provide flexible routes for constructing the core scaffold. researchgate.net

Semisynthetic Derivatization of this compound Scaffolds

Semisynthetic approaches to this compound and its analogues often involve starting from naturally abundant alkaloids or related intermediates and performing chemical modifications. While direct semisynthesis from this compound is less extensively documented in the provided search results compared to its synthesis, the concept of modifying existing tetrahydroprotoberberine scaffolds is relevant.

Research has explored the enzymatic strategy for the selective methylation of tetrahydroprotoberberine alkaloids using methyltransferases. researchgate.netdntb.gov.ua For example, this compound has been obtained by co-culturing recombinant strains expressing specific methyltransferases with a suitable substrate. researchgate.netdntb.gov.ua This highlights the potential for enzymatic methods in the semisynthesis of this compound and its derivatives through targeted modifications of hydroxyl or other functional groups on a related protoberberine scaffold.

Rational Design and Synthesis of Novel this compound Analogues for Enhanced Specificity or Potency

The rational design and synthesis of analogues of natural products like this compound are driven by the desire to improve pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.govmdpi.com This involves understanding the structure-activity relationships of the parent compound and designing new molecules with targeted structural modifications.

Given that this compound is a tetrahydroprotoberberine alkaloid, research on the design and synthesis of analogues of related compounds like berberine (B55584) and tetrahydropalmatine provides relevant insights. Studies have focused on introducing different functional groups or modifying the existing substitution patterns on the protoberberine scaffold to explore their impact on biological activity. researchgate.net For example, modifications at the C-13 position of berberine and palmatine (B190311) have led to analogues with enhanced cytotoxic activity. researchgate.net

Rational design often involves computational studies, such as molecular docking, to predict how modified structures might interact with target receptors or enzymes. nih.govmdpi.com This guides the synthetic efforts towards compounds with a higher probability of possessing desired properties. The synthesis of these novel analogues typically employs a range of organic reactions to introduce the designed modifications onto a pre-existing protoberberine core or to construct the modified scaffold from simpler precursors. nih.govmdpi.com

The development of enantioselective synthetic routes is crucial for synthesizing analogues with defined stereochemistry, as chirality can significantly impact biological activity. acs.orgacs.orgnih.govnih.gov Strategies for asymmetric synthesis, as discussed in Section 6.1, are therefore also relevant to the preparation of enantiomerically pure this compound analogues.

The field of biocatalysis, including the use of enzymes and engineered microorganisms, is also emerging as a tool for the synthesis of complex natural products and their analogues, offering potential for high selectivity and environmentally friendly conditions. researchgate.netdntb.gov.uaresearchgate.net This could play a role in the future design and synthesis of this compound analogues.

Advanced Research Methodologies in Corypalmine Investigation

In Vitro Pharmacological Activity Profiling

In vitro pharmacological profiling is a important for characterizing the interaction of a compound with specific biological targets. For corypalmine, these methods have been essential in determining its affinity for various receptors and its potential to inhibit key enzymes.

Radioligand Receptor Binding Assays (Competition, Saturation, Kinetics)

Radioligand receptor binding assays are a fundamental tool for determining the affinity of a ligand, such as this compound, for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind to the target receptor.

In competition binding assays , a fixed concentration of the radiolabeled ligand is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (in this case, this compound). By measuring the displacement of the radiolabeled ligand by this compound, the inhibition constant (Ki) can be determined. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity of the compound for the receptor.

Studies have utilized this methodology to determine the binding affinities of this compound for dopamine (B1211576) receptors. The results from these competition assays are summarized in the table below.

| Receptor Subtype | Radioligand Used | This compound Ki (nM) |

| Dopamine D1 | [3H]SCH23390 | 128 |

| Dopamine D2 | [3H]Spiperone | 83 |

Saturation binding assays are another type of radioligand binding assay where increasing concentrations of a radiolabeled ligand are incubated with a receptor preparation to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. While this technique is crucial for characterizing a receptor system, specific saturation binding studies focusing on this compound are not extensively detailed in the currently available literature.

Kinetic binding assays measure the rates at which a ligand associates (kon) and dissociates (koff) from a receptor. bmglabtech.com These kinetic parameters provide a more dynamic understanding of the ligand-receptor interaction beyond the equilibrium state measured in competition and saturation assays. bmglabtech.com To date, specific kinetic binding data for this compound's interaction with its target receptors have not been prominently reported in scientific literature.

Enzyme Inhibition Assays (e.g., IC50 Determination in Cell-Free Systems)

Enzyme inhibition assays are conducted to determine the ability of a compound to interfere with the activity of a specific enzyme. A common method is to measure the concentration of the inhibitor required to reduce the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50). These assays are typically performed in cell-free systems, which consist of the purified enzyme, its substrate, and the test compound.

The inhibitory effect of this compound on acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine, has been investigated. The IC50 value for this compound's inhibition of AChE was determined using a colorimetric method based on Ellman's reagent. nih.gov

| Enzyme | This compound IC50 (µM) |

| Acetylcholinesterase (AChE) | 6.2 |

Cell-Based Assays for Specific Biological Responses

Cell-based assays are designed to measure the functional consequences of a compound's interaction with its target in a living cell. nih.gov These assays can provide insights into whether a compound acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors (GPCRs) like the dopamine receptors, functional assays often measure changes in the concentration of second messengers, such as cyclic AMP (cAMP), or alterations in ion flow across the cell membrane. creative-biolabs.cominnoprot.com

For instance, the activation of D1-like dopamine receptors typically leads to an increase in cAMP levels, while D2-like receptor activation often results in a decrease in cAMP. uni-regensburg.de Assays can be designed to quantify these changes in the presence of a test compound to determine its functional activity. nih.gov While the binding of this compound to dopamine receptors has been established through radioligand binding assays, detailed studies employing cell-based functional assays to elucidate its specific biological response—such as its effect on cAMP signaling pathways—are not extensively documented in the current body of scientific literature.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and pharmacological research. These methods provide a theoretical framework for understanding and predicting the interactions between a small molecule like this compound and its biological targets at an atomic level.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. agetds.com The process involves placing the ligand in the binding site of the receptor in various conformations and orientations and scoring these poses based on their binding energy. A lower binding energy generally indicates a more favorable and stable interaction.

Molecular docking studies have been performed to investigate the interaction of this compound with various biological targets. In one such study, this compound was docked into the binding sites of several proteins, including Caspase-3 (CASP3). The results of this docking analysis provided a predicted binding affinity, offering insights into the potential molecular interactions.

| Target Protein | This compound Binding Affinity (kcal/mol) |

| Caspase-3 (CASP3) | -9.6 |

This predicted binding affinity suggests a strong interaction between this compound and CASP3. assaygenie.com The docking pose can further reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues within the binding pocket of the target protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug-receptor interactions, MD simulations can provide detailed information about the conformational changes that occur upon ligand binding and the stability of the resulting complex. uni-regensburg.de

A recent study involving network pharmacology and molecular modeling investigated the components of Corydalis rhizoma, which includes this compound. This research employed MD simulations to assess the stability of the interactions between the active compounds and their predicted targets. assaygenie.com For the complex of tetrahydrocorysamine (a related compound) and CASP3, the MD simulations confirmed a strong and stable binding, corroborating the molecular docking results. assaygenie.com While this provides a precedent for the use of MD simulations in studying this compound-related compounds, detailed MD simulation studies focusing specifically on the conformational analysis and binding stability of this compound with its primary targets, such as the dopamine D1 and D2 receptors, are not yet widely available in the scientific literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful computational microscope to probe the intrinsic electronic characteristics of this compound. nih.govsmu.edu These theoretical methods allow for the detailed examination of its molecular structure, electron distribution, and reactivity, providing insights that are complementary to experimental data. By solving approximations of the Schrödinger equation for the this compound molecule, researchers can compute a variety of electronic property descriptors.

The process begins with the in silico construction and optimization of this compound's three-dimensional geometry. Using methods like B3LYP/6-31G(d,p), the most stable energetic conformation of the molecule is determined. researchgate.netresearchgate.net From this optimized structure, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. scirp.org

Furthermore, these calculations yield a map of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic centers) susceptible to electrophilic attack and electron-poor regions (electrophilic centers) prone to nucleophilic attack. researchgate.net This information is invaluable for predicting how this compound might interact with biological macromolecules.

Reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. nih.govresearchgate.net For instance, local reactivity indices like Fukui functions and Parr functions can pinpoint the specific atoms within the this compound structure that are most likely to participate in chemical reactions, such as donating or accepting electrons. nih.gov

Table 1: Representative Quantum Chemical Descriptors for this compound Analysis

| Descriptor | Significance | Predicted Insight for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Identifies potential for this compound to engage in charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates the molecule's capacity to accept electrons from a biological target. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap would suggest higher kinetic stability of the this compound molecule. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Visualizes electron-rich (e.g., oxygen atoms) and electron-deficient areas, predicting sites of interaction. |

| Global Electrophilicity Index (ω) | Measures the overall electrophilic nature of the molecule. | Quantifies the molecule's ability to act as an electron acceptor in reactions. |

| Condensed Fukui Functions (fk+, fk-) | Identifies the most reactive sites for nucleophilic (fk+) and electrophilic (fk-) attacks. | Pinpoints specific atoms on the this compound scaffold most likely to interact with a biological receptor. |

These computational analyses provide a foundational understanding of this compound's electronic behavior, guiding further investigation into its mechanism of action and facilitating the design of derivatives with modified reactivity profiles.

Virtual Screening for Identification of Potentially Active Compounds

Virtual screening is a computational methodology employed to search vast libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. e3s-conferences.orgnih.gov In the context of this compound research, this technique can be applied to discover novel compounds with similar or enhanced biological activities by targeting proteins known or predicted to interact with this compound. The process is a cornerstone of modern computer-aided drug design. nih.gov

The methodology is typically structure-based, relying on the three-dimensional structure of the target protein, which can be obtained from crystallographic data in the Protein Data Bank (PDB) or generated through homology modeling. nih.gov The screening process involves several key steps:

Library Preparation: A large database of chemical compounds, such as the ZINC database or other commercial or proprietary collections, is prepared. researchgate.netmdpi.com This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Target Preparation: The 3D structure of the target protein is prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site or pocket where a ligand is expected to interact. nih.gov

Molecular Docking: A molecular docking program (e.g., AutoDock, Hdock) is used to systematically place each compound from the library into the defined binding site of the target protein. e3s-conferences.orgnih.gov The program calculates the binding affinity, typically expressed as a docking score or binding energy (kcal/mol), for each compound. nih.govnih.gov This score estimates the strength of the interaction between the compound and the protein.

Hit Selection and Filtering: Compounds are ranked based on their docking scores. Those with the most favorable scores (i.e., the lowest binding energies) are selected as "hits." nih.gov These hits are often subjected to further filtering based on pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and drug-likeness criteria, such as Lipinski's rule of five, to prioritize candidates with a higher probability of being developed into effective drugs. e3s-conferences.orgmdpi.com

For this compound research, virtual screening could be used to screen for compounds that bind to a validated this compound target. The identified hits would be structurally diverse molecules that are predicted to have a strong binding affinity for the target, making them promising candidates for subsequent experimental validation. nih.gov

Table 2: Virtual Screening Workflow for this compound-Related Targets

| Step | Description | Tools and Databases | Output |

| 1. Target Identification | A protein target associated with the biological activity of this compound is selected. | Literature, Proteomics Data, PDB | A 3D protein structure (e.g., PDB ID). |

| 2. Compound Library Selection | A large library of small molecules is chosen for screening. | ZINC, PubChem, Enamine | A set of several thousand to millions of compounds in a digital format. |

| 3. Docking Simulation | Each compound is computationally docked into the active site of the target protein. | AutoDock Vina, HDOCK, PyRx | A ranked list of compounds with their predicted binding affinities (docking scores). |

| 4. Post-Screening Analysis | Top-scoring compounds are analyzed for interaction patterns and filtered for drug-like properties. | SwissADME, Chimera | A smaller, refined list of "hit" compounds for experimental testing. |

This approach accelerates the discovery of new lead compounds by narrowing down a massive chemical space to a manageable number of promising candidates for laboratory synthesis and testing. e3s-conferences.orgresearchgate.net

Integrated Omics Approaches in this compound Research

Metabolomics for Comprehensive Metabolite Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov In this compound research, metabolomics provides a powerful tool for obtaining a comprehensive snapshot of the biochemical state of a biological system following exposure to the compound. This untargeted or targeted analysis reveals the downstream effects of this compound's activity, offering insights into the metabolic pathways it modulates. mdpi.comnih.gov

The application of metabolomics in this context typically involves comparing the metabolite profiles of a control group (untreated) with a group treated with this compound. Samples (e.g., plasma, tissue extracts, cell lysates) are analyzed using high-throughput analytical platforms, primarily mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.gov

The resulting data consists of a list of detected metabolites and their relative abundances. nih.gov Statistical analyses, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify metabolites that are significantly altered between the control and treated groups. These are known as differentially abundant metabolites (DAMs). nih.gov

By mapping these DAMs to known metabolic pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can identify entire pathways that are perturbed by this compound. nih.gov For example, a metabolomics study might reveal that this compound treatment leads to significant changes in the levels of specific amino acids, lipids, or intermediates of central carbon metabolism. mdpi.com This information can generate new hypotheses about the compound's mechanism of action and its broader physiological effects.

Table 3: Application of Metabolomics in this compound Investigation

| Analytical Phase | Description | Key Outcomes |

| Sample Preparation & Analysis | Extraction of metabolites from biological samples (e.g., cells, tissues) and analysis using LC-MS/MS or GC-MS. | A large dataset containing features (mass-to-charge ratio, retention time) and their intensities for each sample. |

| Data Processing & Statistical Analysis | Peak detection, alignment, normalization, and statistical comparison (e.g., t-test, ANOVA) to identify significant changes. | Identification of a list of Differentially Abundant Metabolites (DAMs) between control and this compound-treated groups. |

| Metabolite Identification | Matching the features of DAMs to spectral libraries and databases to confirm their chemical identity. | A list of known metabolites (e.g., glucose, citrate, tryptophan) whose levels are altered by this compound. |

| Pathway Analysis | Mapping the identified DAMs onto metabolic pathway databases (e.g., KEGG). | Highlighting specific metabolic pathways (e.g., glycolysis, fatty acid synthesis, amino acid metabolism) that are modulated by this compound. |

This comprehensive profiling provides a functional readout of the cellular state and can uncover unanticipated effects of this compound, guiding further mechanistic studies. nih.govnih.gov

Transcriptomics for Gene Expression Analysis Related to Biosynthesis and Action

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. frontiersin.org This technology, typically utilizing high-throughput RNA sequencing (RNA-Seq), is crucial in this compound research for two main purposes: elucidating its biosynthetic pathway and understanding the genetic and cellular pathways it affects upon administration. frontiersin.org